2-Geranylthiouridine
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Overview
Description
2-Geranylthiouridine is a naturally occurring modified nucleoside found in transfer ribonucleic acids (tRNAs) of certain bacteria such as Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Salmonella Typhimurium . This compound features a geranyl group attached to the sulfur atom of 2-thiouridine, making it a unique hydrophobic modification in the otherwise hydrophilic RNA environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiouridine begins with the Vorbrüggen glycosylation of protected ribofuranose with silylated 2-thiouracil in the presence of Tin (IV) chloride . This is followed by the deprotection of benzoyl groups using base treatment .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Geranylthiouridine undergoes various chemical reactions, including:
Substitution Reactions: The geranyl group can be introduced via nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in 2-thiouridine can participate in oxidation and reduction reactions, although specific conditions for these reactions in the context of this compound are less explored.
Common Reagents and Conditions
Geranyl Bromide:
Tin (IV) Chloride: Employed in the glycosylation step.
Base Treatment: For deprotection of benzoyl groups.
Major Products
The primary product of these reactions is this compound itself, with potential derivatives depending on further modifications .
Scientific Research Applications
2-Geranylthiouridine has several scientific research applications:
Chemistry: Studying the structural and functional diversity of RNA modifications.
Biology: Understanding the role of RNA modifications in codon recognition and translation fidelity.
Medicine: Exploring potential therapeutic applications by targeting modified nucleosides in bacterial tRNAs.
Industry: Potential use in the development of RNA-targeted therapeutics and biotechnological applications.
Mechanism of Action
2-Geranylthiouridine exerts its effects by modifying the anticodon loop of tRNAs, thereby influencing codon recognition and reducing frameshifting errors during translation . The geranyl group enhances the hydrophobic interactions within the ribosome, stabilizing the codon-anticodon pairing and improving translation efficiency .
Comparison with Similar Compounds
Similar Compounds
2-Thiouridine: Lacks the geranyl group but shares the sulfur modification.
5-Methylaminomethyl-2-thiouridine: Another modified nucleoside with different functional groups.
5-Carboxymethylaminomethyl-2-thiouridine: Similar to 2-geranylthiouridine but with a carboxymethylaminomethyl group.
Uniqueness
This compound is unique due to its large hydrophobic geranyl group, which significantly impacts the structural and functional properties of tRNA . This modification is relatively rare and has specific roles in enhancing translation fidelity and efficiency in certain bacteria .
Properties
Molecular Formula |
C19H28N2O5S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylpyrimidin-4-one |
InChI |
InChI=1S/C19H28N2O5S/c1-12(2)5-4-6-13(3)8-10-27-19-20-15(23)7-9-21(19)18-17(25)16(24)14(11-22)26-18/h5,7-9,14,16-18,22,24-25H,4,6,10-11H2,1-3H3/b13-8+/t14-,16-,17-,18-/m1/s1 |
InChI Key |
KFZLIRUEFHTLEW-ZGFVZBPKSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CSC1=NC(=O)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCSC1=NC(=O)C=CN1C2C(C(C(O2)CO)O)O)C)C |
Origin of Product |
United States |
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